molecular formula C12H26O2 B15361853 1,6-Dodecanediol CAS No. 39516-25-1

1,6-Dodecanediol

Cat. No.: B15361853
CAS No.: 39516-25-1
M. Wt: 202.33 g/mol
InChI Key: PWFJZHKVDZWYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a primary fatty alcohol with hydroxy groups at positions 1 and 6 of the dodecane chain. This compound is widely used in various industrial applications, including the production of polymers, lubricants, and personal care products.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Hydroxylation of Alkanes: One common method for producing 1,6-dodecanediol involves the hydroxylation of dodecane using heavy metal catalysts under high temperature and pressure.

    • Reduction of Dodecanedioic Acid: Another method includes the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioic acid, followed by hydrogenation reduction to obtain this compound.

  • Industrial Production Methods:

    • Whole-Cell Biotransformation: Recent advancements have introduced biotechnological methods, such as using genetically modified Escherichia coli to produce this compound through whole-cell biotransformation.

    • Chemical Synthesis: Traditional chemical synthesis methods remain prevalent in industrial settings due to their scalability and efficiency.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: 1,6-Dodecanediol can be oxidized to form dodecanedioic acid.

    • Reduction: It can undergo reduction reactions to produce dodecanol.

    • Substitution: The hydroxy groups can participate in substitution reactions with various reagents.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    • Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used for reduction reactions.

    • Substitution: Reagents like alkyl halides and strong acids are used for substitution reactions.

  • Major Products Formed:

    • Oxidation: Dodecanedioic acid.

    • Reduction: Dodecanol.

    • Substitution: Various substituted dodecanediols depending on the reagents used.

Scientific Research Applications

  • Chemistry: 1,6-Dodecanediol is used as a monomer in the synthesis of polyesters and polyurethanes, which are essential in the production of biodegradable plastics and medical devices.

  • Biology: It serves as a precursor for the synthesis of lipids and other biomolecules in biological research.

  • Medicine: The compound is utilized in the formulation of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and biodegradability.

  • Industry: It is employed in the manufacturing of lubricants, personal care products, and as an intermediate in the production of various chemicals.

Mechanism of Action

  • Molecular Targets and Pathways:

    • Polymerization: In polymer synthesis, 1,6-dodecanediol acts as a diol monomer that undergoes polycondensation reactions to form polyesters and polyurethanes.

    • Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing lipid metabolism and cellular processes.

Comparison with Similar Compounds

  • 1,10-Decanediol: Similar to 1,6-dodecanediol, it is used in the production of polyesters and polyurethanes but has a shorter carbon chain.

  • 1,12-Dodecanediol: This compound has a longer carbon chain and is used in similar applications but may exhibit different physical and chemical properties due to the extended chain length.

  • 1,16-Hexadecanediol: Another diol with an even longer carbon chain, used in the production of high-molecular-weight polymers.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

39516-25-1

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

dodecane-1,6-diol

InChI

InChI=1S/C12H26O2/c1-2-3-4-6-9-12(14)10-7-5-8-11-13/h12-14H,2-11H2,1H3

InChI Key

PWFJZHKVDZWYHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.